
AR 231453
概要
説明
AR 231453: は、Gタンパク質共役受容体119(GPR119)の強力で選択的なアゴニストとしての役割で知られる合成有機化合物です。 この受容体は、グルコース依存性インスリン分泌の調節に関与しており、this compoundは糖尿病や代謝性疾患の研究において重要な化合物です .
準備方法
合成経路と反応条件: : AR 231453の合成には、中間体の調製から始まる複数のステップが関与します。重要なステップには、オキサジアゾール環の形成とそれに続くピペリジン誘導体とのカップリングが含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの精製ステップを経て得られます .
工業生産方法: : this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、自動反応器と連続フローシステムの使用が含まれます。 反応条件は、副生成物を最小限に抑え、合成の効率を最大限に高めるように最適化されています .
化学反応の分析
Receptor Binding and Agonist Activity
AR-231453 activates GPR119 via structural interactions critical for receptor activation:
-
Binding Pocket Interactions :
Allosteric Modulation and Synergistic Effects
AR-231453 exhibits unique allosteric properties when combined with endogenous ligands like oleoylethanolamide (OEA):
-
Co-Agonist Behavior :
Mechanistic Insight :
textAR-231453 and OEA bind to overlapping or adjacent sites on GPR119, enabling cooperative activation without competitive inhibition [1][10].
Structural Activation Mechanism
Cryo-EM studies reveal conformational changes during AR-231453 binding:
-
TM5 Proline Bulge : A one-amino-acid shift in TM5 creates a hydrophobic cavity for lipid-metabolite ligands .
-
Gβs Coupling : A salt bridge between ICL1 of GPR119 and Gβs is essential for cAMP signaling; disruption abolishes activity .
Key Mutations Affecting Activity :
Mutation | Impact on AR-231453 EC₅₀ | Functional Consequence |
---|---|---|
W238⁶·⁴⁸A | >10× increase | Loss of toggle switch |
A89³·³⁶V | 12× increase | Steric hindrance |
L169⁵·⁴³A | 15× increase | Disrupted hydrophobic core |
In Vitro and In Vivo Pharmacodynamics
-
cAMP Production : EC₅₀ = 0.68 nM (HEK293-hGPR119 cells) and 4.7 nM (HIT-T15 β-cells) .
-
Glucose Homeostasis : At 20 mg/kg, AR-231453 improves oral glucose tolerance in wild-type mice but not GPR119⁻/⁻ mice .
Metabolic Pathway :
科学的研究の応用
GPR119 Activation and Insulin Secretion
Numerous studies have demonstrated the efficacy of AR 231453 in promoting insulin secretion:
- Chu et al. (2011) showed that this compound significantly increased cAMP accumulation and insulin release in HIT-T15 cells and rodent islets. In GPR119 deficient systems, however, this compound exhibited no activity, underscoring the receptor's crucial role in mediating its effects .
- Gao et al. (2011) reported that this compound stimulated β-cell replication and improved islet graft function in diabetic mice. The study indicated that mice treated with this compound achieved normoglycemia faster than those treated with a vehicle, highlighting its potential for enhancing islet transplant outcomes .
Glycemic Control
This compound has shown promise in improving glycemic control:
- A study by Semple et al. (2010) noted that this compound improved glycemic control in both normal and diabetic mice, with enhanced blood insulin levels observed in a glucose-dependent manner .
- Another investigation revealed that this compound significantly increased plasma levels of GLP-1 and glucose-dependent insulinotropic peptide (GIP), further supporting its role in glucose homeostasis .
Structural Insights
Recent structural studies have provided insights into the binding interactions between this compound and GPR119:
- Cryo-electron microscopy has revealed the structural basis for the activation mechanism of GPR119 by this compound, showing that it binds to a specific pocket within the receptor, leading to conformational changes necessary for signaling .
Comparative Data Table
The following table summarizes key findings from various studies on the effects of this compound:
Study | Model Used | Key Findings |
---|---|---|
Chu et al. (2011) | HIT-T15 cells | Increased cAMP and insulin secretion; no effect in GPR119 deficient models |
Gao et al. (2011) | Diabetic mice | Stimulated β-cell replication; improved islet graft function; faster normoglycemia achievement |
Semple et al. (2010) | Normal/diabetic mice | Enhanced glycemic control; increased GLP-1 and GIP levels |
Hamilton (2017) | Molecular dynamics | Developed parameters for CHARMM force field; confirmed molecular interactions with GPR119 |
作用機序
AR 231453は、GPR119に結合して活性化することで効果を発揮します。この活性化により、環状アデノシン一リン酸(cAMP)レベルが上昇し、さらに膵臓β細胞からのグルコース依存性インスリン分泌が促進されます。 この化合物も、腸のL細胞からのグルカゴン様ペプチド-1(GLP-1)の分泌を刺激し、さらに糖尿病に対する効果に貢献します .
類似化合物の比較
類似化合物
- PSN-375,963
- PSN-632,408
比較: : this compoundは、他の類似化合物と比較して、GPR119に対する高い効力と選択性を持つことで際立っています。 インスリン分泌を刺激し、血糖耐性を改善する際の有効濃度(EC50)が低く、効力が高い .
類似化合物との比較
Similar Compounds
- PSN-375,963
- PSN-632,408
Comparison: : AR 231453 is unique in its high potency and selectivity for GPR119 compared to other similar compounds. It has a lower effective concentration (EC50) and higher efficacy in stimulating insulin release and improving glucose tolerance .
生物活性
AR 231453 is a synthetic compound recognized as a potent and selective agonist for the G protein-coupled receptor (GPCR) GPR119. This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a significant target for the treatment of type 2 diabetes mellitus (T2DM). The compound has garnered attention due to its ability to enhance glucose-dependent insulin release and improve oral glucose tolerance, indicating its potential as an anti-diabetic agent.
This compound operates primarily through the activation of GPR119, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is crucial for stimulating insulin secretion from pancreatic β-cells. Research indicates that this compound has an effective concentration (EC50) of approximately 4.7 nM in stimulating cAMP production in HIT-T15 cell lines expressing GPR119 .
In Vitro Studies
A high-throughput screening assay demonstrated that this compound can stimulate luciferase expression in HEK293-hGPR119 cells with an EC50 value of 1.05 nM, showcasing its potency compared to other compounds like oleoylethanolamide (OEA), which has an EC50 of 2.78 µM . This indicates that this compound is significantly more effective in activating GPR119 than OEA.
Table 1: Comparative EC50 Values of GPR119 Agonists
Compound | EC50 (nM) |
---|---|
This compound | 1.05 |
OEA | 2780 |
In Vivo Studies
In vivo assays conducted on wild-type C57BL/6J mice revealed that administration of this compound at a dose of 20 mg/kg enhances glucose-dependent insulin release and improves oral glucose tolerance. Notably, these effects were absent in GPR119-deficient mice, confirming the receptor's role in mediating the compound's action .
Case Study: Impact on Diabetic Models
In a study involving diabetic db/db mice, this compound was shown to significantly reduce hyperglycemia and improve insulin sensitivity. The compound's effects were attributed to its ability to stimulate β-cell replication and enhance islet graft function, which are critical for maintaining glycemic control in diabetic patients .
Structural Insights
Recent cryo-electron microscopy studies have elucidated the structural basis of GPR119 activation by this compound. The binding of the compound induces a conformational change in the receptor, characterized by an outward movement of transmembrane helix 6 (TM6), which is a hallmark of GPCR activation. This structural information provides valuable insights into how this compound interacts with GPR119 and activates downstream signaling pathways .
Table 2: Structural Characteristics of GPR119 Activation
Feature | Description |
---|---|
Conformational Change | Outward movement of TM6 |
Binding Pocket | Conserved among different agonists |
Activation Mechanism | Involves coupling with Gs protein |
特性
IUPAC Name |
N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKNTVAKIFYNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223614 | |
Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733750-99-7 | |
Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733750-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AR-231453 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-231453 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。